MFCD18317849
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Overview
Description
MFCD18317849 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD18317849 involves several synthetic routes, each with specific reaction conditions. One common method includes a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures the formation of the desired stereoisomer with high selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process typically involves the use of advanced equipment and techniques to maintain the purity and quality of the compound. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
MFCD18317849 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate under acidic conditions, while reduction reactions might involve the use of hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the compound’s structure, enhancing its reactivity and functionality.
Scientific Research Applications
MFCD18317849 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential as a biochemical probe. It can be used to investigate cellular processes and pathways, providing insights into the mechanisms of various biological functions.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of MFCD18317849 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Understanding the mechanism of action is crucial for optimizing its use in research and development.
Comparison with Similar Compounds
MFCD18317849 can be compared with other similar compounds to highlight its uniqueness and advantages:
Similar Compounds: Compounds with similar structures and properties include those with analogous functional groups or similar molecular frameworks. Examples include other bicyclic compounds with azabicyclohexane cores.
Uniqueness: this compound stands out due to its high selectivity in reactions and its potential for diverse applications. Its unique stereochemistry and reactivity make it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
2-chloro-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O2/c14-11-2-1-7(3-8(11)5-16)9-4-10(13(18)19)12(15)17-6-9/h1-4,6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYBQUCQKYIYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687818 |
Source
|
Record name | 2-Chloro-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-35-4 |
Source
|
Record name | 2-Chloro-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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